molecular formula C8H20N2O3 B1664901 Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- CAS No. 929-75-9

Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-

Cat. No. B1664901
CAS RN: 929-75-9
M. Wt: 192.26 g/mol
InChI Key: NIQFAJBKEHPUAM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 42 bonds, including 18 non-H bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, 2 tertiary amines (aliphatic), 1 ether (aliphatic), and 2 sulfones .

Scientific Research Applications

Metal Ion Separation and Detection

  • Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- derivatives have been used for selective separation of metal ions, such as lead(II) (Hayashita et al., 1996).
  • These compounds also show sensitivity to other metal ions, such as cadmium(II) and mercury(II), demonstrating their potential as ion-active molecular switches in fluorescence characteristics (Bren et al., 2018).

Biological and Medicinal Research

  • In medicinal research, such compounds have been studied for their interactions with biological macromolecules, influencing enzyme systems and showing potential for use in pharmaceutical applications (Bhat et al., 2017).

Material Science and Chemistry

  • These derivatives have been utilized in the synthesis of novel coordination compounds, influencing their structural and photoluminescent properties (Qi et al., 2008).
  • They also find applications in the development of new materials, like in the synthesis of renewable dicarboxylic acid monomers for polyester production (Amarasekara et al., 2017).

Corrosion Inhibition

  • Some derivatives have shown effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments, demonstrating their potential in industrial applications (Khadiri et al., 2014).

Sensor Technology

  • These compounds are also involved in the development of sensors, such as for monitoring metal ions at the nano-level, indicating their utility in environmental monitoring and industrial applications (Sahani et al., 2015).

Fluorescent Probes and Imaging

  • They have been used in the creation of fluorescent probes for zinc(II) ions, with applications in cell imaging, which is significant for biological and medical research (Bhanja et al., 2015).

Anti-cancer Research

  • Certain derivatives have been synthesized with pronounced anticancer activities, opening avenues for their use in therapeutic applications (Zayed et al., 2017).

properties

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQFAJBKEHPUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074334
Record name Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-

CAS RN

929-75-9
Record name 1,11-Diamino-3,6,9-trioxaundecane
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Record name Ethanamine, 2,2'-(oxybis(2,1-ethanediyloxy))bis-
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Record name Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-
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Record name Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9-trioxaundecamethylenediamine
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Record name ETHANAMINE, 2,2'-(OXYBIS(2,1-ETHANEDIYLOXY))BIS-
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Synthesis routes and methods

Procedure details

To a chilled, stirred solution of 24.4 g of Compound XIX in 250 ml pyridine was added 89 g of triphenyl phospine. Nitrogen bubbles evolved. The solution was stirred with ice cooling for 45 minutes and then allowed to warm to room temperature. After 45 minutes at room temperature 100 ml of concentrated ammonium hydroxide was added and the mixutre stirred overnight. The mixture was partitioned between 500 ml of 0.5N citric acid and 250 ml of ether. The aqueous phase was washed with ether (2×250 ml) to remove triphenyl phosphine oxide. The aqueous phase was saturated with sodium chloride and extracted with 1-butanol (4×250 nl) and dichloromethane (4×250 ml). The combined alcohol and dichloromethane extracts were concentrated under reduced pressure and the residue was taken up in 100 ml of ethanol. Concentrated hydrochloric acid (15 ml) was added and the solvent removed under reduced pressure. The residue was crystallized from ethanol/ether. The hygroscopic crystals were dried under vacuum.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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